molecular formula C15H18N2O2S B2774119 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 868376-56-1

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2774119
CAS No.: 868376-56-1
M. Wt: 290.38
InChI Key: DUCPLLDFCUPXDF-NXVVXOECSA-N
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-10-17-14-11(19-6-3)8-7-9-12(14)20-15(17)16-13(18)5-2/h4,7-9H,1,5-6,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPLLDFCUPXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC=C2S1)OCC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like pyridine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The presence of the benzo[d]thiazole moiety is particularly notable for its biological interactions:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of various bacterial strains. The specific mechanism typically involves interference with bacterial enzyme systems or disruption of cell wall synthesis.
  • Anticancer Potential : The compound's structure suggests potential for targeting cancer cells through mechanisms such as apoptosis induction or inhibition of tumor growth factors. Preliminary studies indicate that it may affect signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide:

  • Anticancer Research : A study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Another research effort illustrated its effectiveness against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .
  • Mechanistic Insights : Investigations into its mechanism of action revealed that it may interact with DNA or RNA synthesis pathways, offering insights into how it could be utilized in targeted therapies.

Summary Table of Applications

Application AreaDescriptionRelevant Studies
AntimicrobialEffective against various bacterial strains; potential for new antibiotics ,
AnticancerInhibits proliferation of cancer cells; potential chemotherapeutic agent,
Mechanistic InsightsInteracts with DNA/RNA synthesis pathways,

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
  • 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine

Uniqueness

Compared to similar compounds, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide exhibits unique properties due to the presence of the propionamide group. This functional group enhances its biological activity and allows for more diverse chemical reactions. Additionally, its (Z)-configuration contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Biological Activity

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazole with propionamide under specific conditions. The reaction often employs catalysts such as piperidine and requires careful control of temperature and solvent to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising activity:

CompoundMIC (μg/mL)Inhibition (%)
This compound10099%

These results suggest that the compound can significantly inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Antitubercular Activity

Benzothiazole derivatives are known for their antitubercular properties. A study reported that related compounds exhibited IC50 values ranging from 7.7 μM to 11.1 μM against Mycobacterium tuberculosis, indicating a potential therapeutic application for this compound in treating tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is influenced by their structural features. Modifications in the substituents on the benzothiazole ring can lead to variations in potency and selectivity. For instance, the presence of an allyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research suggests that optimizing these structural components can lead to more effective drug candidates .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzothiazole derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, supporting its potential use in clinical settings .
  • Antitubercular Screening : Another investigation focused on the antitubercular activity of similar compounds, revealing that modifications in the benzothiazole scaffold could enhance efficacy against resistant strains of Mycobacterium tuberculosis .

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